Cas no 23586-97-2 ((5-Fluoropyridin-3-yl)methanamine dihydrochloride)
(5-Fluoropyridin-3-yl)methanamine dihydrochloride Chemical and Physical Properties
Names and Identifiers
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- (5-Fluoropyridin-3-yl)methanamine dihydrochloride
- (5-fluoropyridin-3-yl)methanamine;dihydrochloride
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- Inchi: 1S/C6H7FN2.2ClH/c7-6-1-5(2-8)3-9-4-6;;/h1,3-4H,2,8H2;2*1H
- InChI Key: TXOAPLQELPXLLK-UHFFFAOYSA-N
- SMILES: Cl.Cl.FC1=CN=CC(=C1)CN
Computed Properties
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 87.1
- Topological Polar Surface Area: 38.9
(5-Fluoropyridin-3-yl)methanamine dihydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Ambeed | A372794-1g |
(5-Fluoropyridin-3-yl)methanamine dihydrochloride |
23586-97-2 | 95% | 1g |
$300.0 | 2023-03-19 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00745620-1g |
(5-Fluoropyridin-3-yl)methanamine dihydrochloride |
23586-97-2 | 95% | 1g |
¥2058.0 | 2023-03-30 | |
| Enamine | EN300-396486-0.05g |
(5-fluoropyridin-3-yl)methanamine dihydrochloride |
23586-97-2 | 0.05g |
$43.0 | 2023-03-02 | ||
| Enamine | EN300-396486-0.1g |
(5-fluoropyridin-3-yl)methanamine dihydrochloride |
23586-97-2 | 0.1g |
$64.0 | 2023-03-02 | ||
| Enamine | EN300-396486-0.25g |
(5-fluoropyridin-3-yl)methanamine dihydrochloride |
23586-97-2 | 0.25g |
$91.0 | 2023-03-02 | ||
| Enamine | EN300-396486-0.5g |
(5-fluoropyridin-3-yl)methanamine dihydrochloride |
23586-97-2 | 0.5g |
$143.0 | 2023-03-02 | ||
| Enamine | EN300-396486-1.0g |
(5-fluoropyridin-3-yl)methanamine dihydrochloride |
23586-97-2 | 1g |
$0.0 | 2023-06-07 | ||
| Enamine | EN300-396486-2.5g |
(5-fluoropyridin-3-yl)methanamine dihydrochloride |
23586-97-2 | 2.5g |
$353.0 | 2023-03-02 | ||
| Enamine | EN300-396486-5.0g |
(5-fluoropyridin-3-yl)methanamine dihydrochloride |
23586-97-2 | 5.0g |
$634.0 | 2023-03-02 | ||
| Enamine | EN300-396486-10.0g |
(5-fluoropyridin-3-yl)methanamine dihydrochloride |
23586-97-2 | 10.0g |
$1034.0 | 2023-03-02 |
(5-Fluoropyridin-3-yl)methanamine dihydrochloride Suppliers
(5-Fluoropyridin-3-yl)methanamine dihydrochloride Related Literature
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Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
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Shaun D. Wong,Edward I. Solomon Dalton Trans., 2014,43, 17567-17577
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
Additional information on (5-Fluoropyridin-3-yl)methanamine dihydrochloride
(5-Fluoropyridin-3-yl)methanamine Dihydrochloride: A Comprehensive Overview
The compound with CAS No. 23586-97-2, commonly referred to as (5-Fluoropyridin-3-yl)methanamine dihydrochloride, is a significant molecule in the field of organic chemistry and pharmaceutical research. This compound has garnered attention due to its unique structural properties and potential applications in drug development. In this article, we will delve into its chemical structure, synthesis, properties, and recent advancements in its utilization across various industries.
(5-Fluoropyridin-3-yl)methanamine dihydrochloride is a derivative of pyridine, a six-membered aromatic heterocycle with nitrogen as the heteroatom. The substitution of a fluorine atom at the 5-position and an aminoethyl group at the 3-position introduces unique electronic and steric properties to the molecule. These features make it an attractive candidate for various chemical reactions and biological assays. Recent studies have highlighted its role in the synthesis of bioactive compounds, particularly in the development of novel drugs targeting specific therapeutic areas such as oncology and neurodegenerative diseases.
The synthesis of (5-Fluoropyridin-3-yl)methanamine dihydrochloride involves a multi-step process that typically begins with the preparation of 5-fluoropyridine derivatives. Advanced methodologies, including palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution, have been employed to achieve high yields and purity. Researchers have also explored green chemistry approaches to minimize environmental impact during the synthesis process. For instance, solvent-free conditions and recyclable catalysts have been successfully integrated into the production workflow, aligning with current sustainability goals in the chemical industry.
One of the most promising applications of this compound lies in its use as an intermediate in drug discovery programs. Its ability to act as a versatile building block has been leveraged in the construction of complex molecular architectures. Recent findings from clinical trials suggest that derivatives of this compound exhibit potent inhibitory effects against key enzymes involved in cancer progression, such as tyrosine kinases and histone deacetylases (HDACs). These results underscore its potential as a lead compound for developing next-generation anticancer therapies.
In addition to its role in pharmaceuticals, (5-Fluoropyridin-3-yl)methanamine dihydrochloride has also found applications in agrochemicals and materials science. Its ability to modulate plant growth hormones has made it a subject of interest in agricultural research, particularly in the development of eco-friendly pesticides and growth regulators. Furthermore, its electronic properties render it suitable for use in organic electronics, where it can serve as a component in light-emitting diodes (LEDs) or photovoltaic devices.
Recent advancements in computational chemistry have provided deeper insights into the molecular interactions of this compound. Quantum mechanical calculations have revealed that the fluorine substitution at the 5-position significantly alters the electronic distribution across the pyridine ring, enhancing its reactivity towards nucleophilic attack. This understanding has facilitated the design of more efficient synthetic pathways and improved control over product selectivity.
From a toxicological perspective, studies conducted on laboratory animals have demonstrated that (5-Fluoropyridin-3-yl)methanamine dihydrochloride exhibits low acute toxicity when administered at therapeutic doses. However, chronic exposure studies are currently underway to assess long-term safety profiles. Regulatory agencies have emphasized the importance of thorough safety evaluations before approving such compounds for human use.
In conclusion, CAS No. 23586-97-2, or (5-Fluoropyridin-3-yl)methanamine dihydrochloride, stands out as a versatile molecule with diverse applications across multiple disciplines. Its unique chemical properties, coupled with recent breakthroughs in synthesis and application techniques, position it as a key player in advancing modern science and technology.
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